molecular formula C8H12BrNO2S B14000807 4-Bromo-2-(diethoxymethyl)thiazole

4-Bromo-2-(diethoxymethyl)thiazole

Cat. No.: B14000807
M. Wt: 266.16 g/mol
InChI Key: CHHHTJBWLPFMEX-UHFFFAOYSA-N
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Description

4-Bromo-2-(diethoxymethyl)thiazole: is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . The compound has a molecular formula of C8H12BrNO2S and a molecular weight of 266.16 . It is characterized by the presence of a bromine atom at the 4th position and a diethoxymethyl group at the 2nd position on the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-1-(4-ethoxyphenyl)ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of 4-Bromo-2-(diethoxymethyl)thiazole involves bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound . The production process is optimized for scalability and cost-effectiveness, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(diethoxymethyl)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.

    Nucleophilic Addition Reactions: The diethoxymethyl group can participate in nucleophilic addition reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiazolidines.

Comparison with Similar Compounds

  • 2-Bromo-4-(4-ethoxyphenyl)thiazole
  • 4-Bromo-2-(methylthio)thiazole
  • 4-Bromo-2-(ethoxymethyl)thiazole

Comparison: 4-Bromo-2-(diethoxymethyl)thiazole is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in nucleophilic substitution reactions and has shown higher efficacy in certain biological assays . The presence of the bromine atom also contributes to its unique electronic properties, making it a valuable compound in material science and medicinal chemistry .

Properties

Molecular Formula

C8H12BrNO2S

Molecular Weight

266.16 g/mol

IUPAC Name

4-bromo-2-(diethoxymethyl)-1,3-thiazole

InChI

InChI=1S/C8H12BrNO2S/c1-3-11-8(12-4-2)7-10-6(9)5-13-7/h5,8H,3-4H2,1-2H3

InChI Key

CHHHTJBWLPFMEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NC(=CS1)Br)OCC

Origin of Product

United States

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